molecular formula C8H22Br2Si3 B14314143 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane CAS No. 110209-63-7

2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane

Cat. No.: B14314143
CAS No.: 110209-63-7
M. Wt: 362.32 g/mol
InChI Key: PKYJQAVHTSMDHN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is an organosilicon compound characterized by the presence of bromine and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane typically involves the reaction of trisilane derivatives with brominating agents. One common method includes the bromination of 1,3-diethyl-1,1,3,3-tetramethyltrisilane using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,3-diethyl-1,1,3,3-tetramethyltrisilane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the silicon atoms can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Formation of various substituted trisilane derivatives.

    Reduction: Formation of 1,3-diethyl-1,1,3,3-tetramethyltrisilane.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biology and Medicine: Potential use in the development of silicon-based drugs or biomaterials.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane involves the interaction of its bromine and silicon atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-1,1,3,3-tetramethyltrisilane
  • 2,2-Dibromo-1,1,3,3-tetramethyltrisilane
  • 1,3-Diethyl-1,1,3,3-tetramethyltrisilane

Uniqueness

2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is unique due to the presence of both bromine and ethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.

Properties

CAS No.

110209-63-7

Molecular Formula

C8H22Br2Si3

Molecular Weight

362.32 g/mol

IUPAC Name

dibromo-bis[ethyl(dimethyl)silyl]silane

InChI

InChI=1S/C8H22Br2Si3/c1-7-11(3,4)13(9,10)12(5,6)8-2/h7-8H2,1-6H3

InChI Key

PKYJQAVHTSMDHN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)[Si]([Si](C)(C)CC)(Br)Br

Origin of Product

United States

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